molecular formula C15H14N4O2S B12923068 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide CAS No. 917907-12-1

3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide

Cat. No.: B12923068
CAS No.: 917907-12-1
M. Wt: 314.4 g/mol
InChI Key: FZOGZHFEDCRSEU-UHFFFAOYSA-N
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Description

3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 5-methyl group and linked to a 3-methoxybenzamide moiety via an amino bridge. This structure is characteristic of kinase-targeting molecules, as thienopyrimidine derivatives are known for their roles in inhibiting enzymes such as JAK1 and other tyrosine kinases . Safety guidelines highlight its sensitivity to heat and reactive conditions, necessitating storage away from ignition sources and careful handling .

Properties

CAS No.

917907-12-1

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-methoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C15H14N4O2S/c1-8-6-22-15-12(8)14(17-7-18-15)19-10-4-3-9(13(16)20)5-11(10)21-2/h3-7H,1-2H3,(H2,16,20)(H,17,18,19)

InChI Key

FZOGZHFEDCRSEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Potential Biological Activity
Target Compound Thieno[2,3-d]pyrimidine 3-Methoxybenzamide, 5-methyl Not reported Kinase inhibition (e.g., JAK1)
TPI 8a Thieno[2,3-d]pyrimidine Benzamide, thiomorpholine 224–226 Not specified
TPI 8c Thieno[2,3-d]pyrimidine 4-Methoxybenzamide, thiomorpholine Not reported Enhanced lipophilicity
4-(5-Methylthieno...)morpholine Thieno[2,3-d]pyrimidine Morpholine Not reported Solubility optimization
PDB 3ELJ Ligand Pyrrolo[2,3-d]pyrimidine 2-Methoxy-4-(methylsulfonyl)phenyl N/A Kinase inhibition

Biological Activity

3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzamide moiety with a thieno[2,3-d]pyrimidine ring system, making it a candidate for various therapeutic applications.

PropertyValue
CAS Number 917907-12-1
Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
IUPAC Name 3-methoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
InChI Key FZOGZHFEDCRSEU-UHFFFAOYSA-N

The biological activity of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes and receptors associated with cell proliferation and survival, such as:

  • Tyrosine Kinases
  • Cyclin-dependent Kinases

These interactions can lead to antiproliferative effects, making this compound a candidate for cancer therapy.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant inhibition of non-small cell lung cancer (NSCLC) proliferation, suggesting that similar mechanisms might be at play with 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide .

Case Studies and Research Findings

  • Cancer Cell Lines : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on NSCLC cells, noting reduced cell viability and induced apoptosis at specific concentrations .
  • Antiviral Activity : Although not directly tested on HBV, related benzamide derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This suggests potential for further exploration in viral infections.

Comparative Analysis with Similar Compounds

The unique substitution pattern of 3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide differentiates it from other compounds within the thieno[2,3-d]pyrimidine class:

Compound TypeBiological ActivityNotable Features
Thieno[2,3-d]pyrimidine Derivatives Anticancer, AntimicrobialSimilar core structure
Pyrido[2,3-d]pyrimidine Derivatives AntiviralDifferent substitution patterns

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